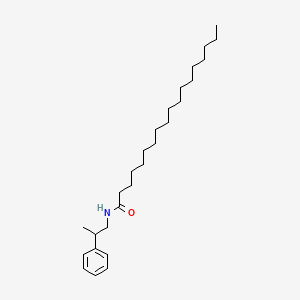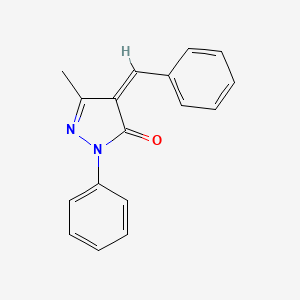![molecular formula C15H12Br3N3O B15020413 N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15020413.png)
N'-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a phenylmethylidene group and a tribromophenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the condensation reaction between phenylmethylidene and 2-[(2,4,5-tribromophenyl)amino]acetohydrazide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound. Substitution reactions may yield a variety of substituted derivatives, depending on the nature of the substituent.
Applications De Recherche Scientifique
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide include:
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-trimethoxyphenyl)amino]acetohydrazide
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-dimethoxyphenyl)amino]acetohydrazide
- N’-[(E)-Phenylmethylidene]-2-[(2,4,5-dichlorophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-Phenylmethylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C15H12Br3N3O |
|---|---|
Poids moléculaire |
490.0 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-2-(2,4,5-tribromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br3N3O/c16-11-6-13(18)14(7-12(11)17)19-9-15(22)21-20-8-10-4-2-1-3-5-10/h1-8,19H,9H2,(H,21,22)/b20-8+ |
Clé InChI |
DHGBQUUWSGDOME-DNTJNYDQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
SMILES canonique |
C1=CC=C(C=C1)C=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B15020339.png)
![4-(1,3-benzothiazol-2-yl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B15020343.png)
![4-Bromo-2-[(E)-[(4-{4-[(E)-[(2-chlorophenyl)methylidene]amino]benzenesulfonyl}phenyl)imino]methyl]phenol](/img/structure/B15020348.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15020355.png)
![2-ethoxy-5-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15020357.png)
![bis(4-{(E)-[(4-methylphenyl)imino]methyl}phenyl) 2-nitrobenzene-1,4-dicarboxylate](/img/structure/B15020360.png)

![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020371.png)
![1-[(4-Chloroanilino)carbonyl]-4-{[(4-chloroanilino)carbothioyl]oxy}benzene](/img/structure/B15020384.png)
![{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15020385.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15020397.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15020398.png)

